molecular formula C14H13NO3 B14581275 N-(4,7,9-Trimethyl-5H-furo[3,2-g][1]benzopyran-5-ylidene)hydroxylamine CAS No. 61169-99-1

N-(4,7,9-Trimethyl-5H-furo[3,2-g][1]benzopyran-5-ylidene)hydroxylamine

Cat. No.: B14581275
CAS No.: 61169-99-1
M. Wt: 243.26 g/mol
InChI Key: RRNXYUNVMPZHDU-UHFFFAOYSA-N
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Description

N-(4,7,9-Trimethyl-5H-furo3,2-gbenzopyran-5-ylidene)hydroxylamine is a complex organic compound characterized by its unique furobenzopyran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7,9-Trimethyl-5H-furo3,2-gbenzopyran-5-ylidene)hydroxylamine typically involves multi-step organic reactions. The initial steps often include the formation of the furobenzopyran core, followed by the introduction of the hydroxylamine group. Common reagents used in these reactions include methylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4,7,9-Trimethyl-5H-furo3,2-gbenzopyran-5-ylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

N-(4,7,9-Trimethyl-5H-furo3,2-gbenzopyran-5-ylidene)hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,7,9-Trimethyl-5H-furo3,2-gbenzopyran-5-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ammidin
  • Imperatorin
  • Marmelosin
  • Pentosalen

Uniqueness

N-(4,7,9-Trimethyl-5H-furo3,2-gbenzopyran-5-ylidene)hydroxylamine is unique due to its specific furobenzopyran structure and the presence of the hydroxylamine group. This combination of features distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.

Properties

CAS No.

61169-99-1

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

N-(4,7,9-trimethylfuro[3,2-g]chromen-5-ylidene)hydroxylamine

InChI

InChI=1S/C14H13NO3/c1-7-6-11(15-16)12-8(2)10-4-5-17-13(10)9(3)14(12)18-7/h4-6,16H,1-3H3

InChI Key

RRNXYUNVMPZHDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO)C2=C(O1)C(=C3C(=C2C)C=CO3)C

Origin of Product

United States

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